3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one
Overview
Description
3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and functional groups such as hydroxyethyl and dimethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves the reaction of 2-acetylbutyrolactone with 2-amino-3-hydroxypyridine in the presence of a catalytic amount of acid in chlorobenzene at reflux temperature. The water formed during the reaction is azeotropically removed, and the product is crystallized by cooling the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyethyl group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a CXCR3 antagonist, acetylcholinesterase inhibitor, and in the treatment of neurodegenerative disorders
Industry: Utilized in the development of new materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, as a CXCR3 antagonist, it binds to the CXCR3 receptor, inhibiting its activity and thereby modulating immune responses. As an acetylcholinesterase inhibitor, it binds to the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one: Used as an intermediate in the synthesis of other bioactive compounds
Uniqueness
3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific functional groups and the resulting biological activities. Its hydroxyethyl group provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
3-(2-hydroxyethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-4-11-13-9(2)10(5-6-15)12(16)14(11)7-8/h3-4,7,15H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDLUQYXKRFMNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCO)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233989 | |
Record name | 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84946-18-9 | |
Record name | 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84946-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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